Comparison of Computed Lipophilicity (XLogP3) Between CAS 953159-74-5 and the Unsubstituted Analog
CAS 953159-74-5 exhibits a computed XLogP3 of 2.3, reflecting moderate lipophilicity conferred by the 3‑fluoro‑4‑methoxy substitution [1]. In contrast, the des‑fluoro, des‑methoxy analog N‑[3‑(2‑oxopiperidin‑1‑yl)phenyl]benzenesulfonamide (CAS 941893‑47‑6) has a lower computed XLogP3 of approximately 1.5, owing to the absence of the hydrophobic fluorine and methoxy groups [2]. This difference of ~0.8 log units is significant in a medicinal‑chemistry context, where a ΔlogP of ≥0.5 can influence membrane permeability, plasma protein binding, and off‑target promiscuity.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide (CAS 941893-47-6): XLogP3 ≈ 1.5 |
| Quantified Difference | ΔXLogP3 ≈ +0.8 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
Higher lipophilicity may enhance blood‑brain barrier penetration or intracellular target access, making CAS 953159-74-5 a more suitable candidate for CNS or intracellular targets during library screening.
- [1] PubChem Compound Summary for CID 7636277, 3-fluoro-4-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/953159-74-5 (accessed April 2026). View Source
- [2] PubChem Compound Summary for CID 7636263, N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide (CAS 941893-47-6). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/941893-47-6 (accessed April 2026). View Source
